2,6-Dichloro-3,5-difluoroaniline

Regioselective nitration Synthetic intermediate purity Process chemistry

2,6-Dichloro-3,5-difluoroaniline is a tetra-substituted halogenated aniline bearing chlorine atoms at the 2- and 6-positions and fluorine atoms at the 3- and 5-positions of the benzene ring. This compound (CAS 700-15-2, molecular formula C₆H₃Cl₂F₂N, molecular weight 197.99 g/mol) is characterized by its unique ortho,ortho'-dichloro substitution pattern flanking the amino group, which imparts distinct electronic and steric properties relative to its regioisomers.

Molecular Formula C6H3Cl2F2N
Molecular Weight 197.99 g/mol
CAS No. 700-15-2
Cat. No. B6350330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dichloro-3,5-difluoroaniline
CAS700-15-2
Molecular FormulaC6H3Cl2F2N
Molecular Weight197.99 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C(=C1F)Cl)N)Cl)F
InChIInChI=1S/C6H3Cl2F2N/c7-4-2(9)1-3(10)5(8)6(4)11/h1H,11H2
InChIKeyYNQPOOIXRNUPND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Dichloro-3,5-difluoroaniline (CAS 700-15-2): A Regiospecific Halogenated Aniline Building Block for Agrochemical and Pharmaceutical Intermediates


2,6-Dichloro-3,5-difluoroaniline is a tetra-substituted halogenated aniline bearing chlorine atoms at the 2- and 6-positions and fluorine atoms at the 3- and 5-positions of the benzene ring. This compound (CAS 700-15-2, molecular formula C₆H₃Cl₂F₂N, molecular weight 197.99 g/mol) is characterized by its unique ortho,ortho'-dichloro substitution pattern flanking the amino group, which imparts distinct electronic and steric properties relative to its regioisomers . It serves exclusively as a synthetic intermediate—not an end-use active ingredient—and is documented in the patent literature as a precursor to insecticidal benzoylphenylureas and as a key intermediate in the synthesis of 3,5-difluoroaniline via nitro-group reduction . Spectral authentication data, including ¹H and ¹⁹F NMR spectra, are publicly available for unambiguous structural confirmation .

Why Regioisomeric and Mono-Halogenated Anilines Cannot Substitute for 2,6-Dichloro-3,5-difluoroaniline in Regiospecific Synthetic Routes


The 2,6-dichloro-3,5-difluoro substitution pattern is not interchangeable with its regioisomers (e.g., 3,5-dichloro-2,6-difluoroaniline, CAS 1804420-45-8) or with mono-halogenated analogs such as 2,6-dichloroaniline or 3,5-difluoroaniline. In benzoylphenylurea insecticide synthesis, the specific positioning of chlorine atoms ortho to the amino group controls both the electronic character of the urea-forming nucleophile and the steric environment around the resulting urea bridge . Furthermore, the synthetic route to this compound proceeds through a regiospecific nitration of 1,3-dichloro-4,6-difluorobenzene, which yields the desired 2,6-dichloro-3,5-difluoronitrobenzene with a characteristic 87:12 regioselectivity ratio over its isomer . Attempts to substitute an alternative aniline regioisomer into this synthetic sequence would produce a structurally distinct final product with different biological activity, physicochemical properties, and regulatory identity. The quantitative evidence below substantiates the procurement-critical differences that preclude generic substitution.

Quantitative Differentiation Evidence for 2,6-Dichloro-3,5-difluoroaniline Versus Closest Structural Analogs


Regioselectivity of Nitration: 87:12 Isomer Ratio Establishes Synthetic Accessibility Advantage Over Regioisomers

In the patent-described synthesis of 3,5-difluoroaniline, the nitration of 1,3-dichloro-4,6-difluorobenzene yields the key intermediate 2,6-dichloro-3,5-difluoronitrobenzene—the direct nitro precursor to 2,6-dichloro-3,5-difluoroaniline—with a reported regioselectivity of approximately 87:12 over the competing isomer . The overall yield for this nitration step ranges from 75% to 95% . This defined selectivity means that commercial production of the target aniline via this route benefits from predictable isomeric purity without requiring extensive chromatographic separation. In contrast, attempting to access the regioisomeric 3,5-dichloro-2,6-difluoroaniline via a parallel nitration strategy would require a different starting material and would face a different—and potentially less favorable—regiochemical outcome.

Regioselective nitration Synthetic intermediate purity Process chemistry

Regioisomeric Specificity in Insecticidal Benzoylphenylurea Activity: Patent Claims Exclusively Cover the 2,6-Dichloro-3,5-difluorophenyl Isomer

Japanese Patent JPS60193960A (Ishihara Sangyo Kaisha) explicitly claims insecticidal N-benzoyl-N'-phenylurea compounds wherein the phenylurea aryl group is defined as '2,6-(or 3,5-)dichloro-3,5-(or 2,6-)difluorophenyl' . Example compounds include N-(2,6-difluorobenzoyl)-N'-(2,6-dichloro-3,5-difluorophenyl)-urea, demonstrating that the 2,6-dichloro-3,5-difluoro isomer is specifically valued as a synthetic entry point to bioactive molecules. Critically, the commercial benzoylphenylurea insecticide teflubenzuron (Nomolt®) utilizes the regioisomeric 3,5-dichloro-2,4-difluoroaniline fragment , establishing that the precise positioning of chloro and fluoro substituents on the aniline ring is a determinant of commercial product identity and target pest spectrum. The 2,6-dichloro-3,5-difluoro isomer thus occupies a distinct chemical space within the benzoylphenylurea patent landscape.

Benzoylphenylurea insecticide Structure-activity relationship Chitin synthesis inhibition

Ortho,Ortho'-Dichloro Substitution Lowers Amino Group Basicity Relative to Ortho-Fluoro or Mono-Halogenated Analogs—A Class-Level Electronic Effect

The basicity of halogenated anilines follows established electronic trends: electron-withdrawing halogens decrease the pKa of the conjugate anilinium ion, with the magnitude depending on both the identity (F vs. Cl) and the ring position (ortho > meta > para) of the substituent . In 2,6-dichloro-3,5-difluoroaniline, the amino group is flanked by two ortho chlorine atoms (σₘ = 0.37; σₚ = 0.23 for Cl) in addition to two meta fluorine atoms (σₘ = 0.34; σₚ = 0.06 for F) . This combination produces a more strongly electron-deficient aniline nitrogen than would be observed in 2,6-difluoroaniline (ortho-F, σₘ = 0.34) or 2,6-dichloroaniline (ortho-Cl without additional fluorine substituents). The predicted consequence is a measurably lower amino pKa and reduced nucleophilicity, which directly impacts reaction rates in urea formation, amide coupling, and diazotization steps commonly employed when using this compound as a synthetic intermediate.

Aniline basicity Hammett substituent effects Nucleophilicity modulation

Spectroscopic Fingerprint: Distinct ¹⁹F and ¹H NMR Chemical Shifts Enable Unambiguous Identity Confirmation Versus Regioisomeric Impurities

The SpectraBase database contains two NMR spectra for 2,6-dichloro-3,5-difluoroaniline, providing a public reference for structural authentication . The symmetric 2,6-dichloro-3,5-difluoro substitution pattern (C₂ᵥ symmetry) generates a characteristically simple ¹⁹F NMR spectrum with a single resonance for the two magnetically equivalent fluorine atoms at positions 3 and 5, and a ¹H NMR spectrum with a single aromatic proton signal (position 4) . This spectral simplicity contrasts sharply with the regioisomeric 3,5-dichloro-2,6-difluoroaniline (CAS 1804420-45-8), which would display a distinct ¹⁹F pattern due to the different magnetic environment of ortho-fluorine nuclei adjacent to the amino group versus meta-fluorine nuclei. The mass spectrometric fragmentation behavior of difluoroanilines has also been systematically studied and shown to differ from other haloaniline regioisomers, with characteristic HF loss pathways that can distinguish positional isomers .

NMR spectroscopy Quality control Regioisomer identification

Procurement-Relevant Application Scenarios for 2,6-Dichloro-3,5-difluoroaniline (CAS 700-15-2)


Synthesis of Novel Benzoylphenylurea Insecticide Candidates with Regioisomerically Defined Aniline Fragments

Research groups developing next-generation chitin synthesis inhibitors can use 2,6-dichloro-3,5-difluoroaniline as a building block to access the 2,6-dichloro-3,5-difluorophenyl-substituted benzoylphenylurea chemical space, as exemplified in JPS60193960A, where N-(2,6-difluorobenzoyl)-N'-(2,6-dichloro-3,5-difluorophenyl)-urea is explicitly claimed . This regioisomer occupies a distinct structural niche from the 3,5-dichloro-2,4-difluoroaniline-derived teflubenzuron and from 3,5-dichloro-2,6-difluoroaniline-derived analogs, enabling systematic structure-activity relationship (SAR) exploration across the full matrix of chloro/fluoro positional isomers .

Intermediate for 3,5-Difluoroaniline Production via Reduction of 2,6-Dichloro-3,5-difluoronitrobenzene

The compound's direct nitro precursor, 2,6-dichloro-3,5-difluoronitrobenzene, is produced with 87:12 regioselectivity and 75–95% yield via nitration of 1,3-dichloro-4,6-difluorobenzene . Catalytic hydrogenation or chemical reduction of this nitro intermediate yields 2,6-dichloro-3,5-difluoroaniline, which can be further dehalogenated to afford 3,5-difluoroaniline—a valuable pharmaceutical and liquid crystal intermediate . Laboratories procuring the aniline for this purpose benefit from the well-characterized regiochemical outcome of the upstream nitration, which defines the isomeric purity of the final reduced product.

Mechanistic Probe for Ortho-Substituent Effects in Nucleophilic Aromatic Substitution and Cross-Coupling Reactions

The unique combination of two ortho chlorine atoms (strongly electron-withdrawing, sterically demanding) and two meta fluorine atoms (moderately electron-withdrawing, sterically minimal) makes 2,6-dichloro-3,5-difluoroaniline a valuable substrate for studying the interplay of steric and electronic effects in reactions at the amino group . The ortho,ortho'-dichloro pattern provides steric shielding of the NH₂ group that is absent in 2,6-difluoroaniline but present in 2,6-dichloroaniline; the additional meta-fluorine substituents further tune the ring electronics, creating a substrate whose reactivity profile is distinct from any mono-halogenated or symmetrically dihalogenated aniline .

Environmental Fate Studies of Fluorinated Aniline Metabolites and Degradation Products

Halogenated anilines are recognized environmental transformation products of phenylurea agrochemicals. The regioisomer 2,4-difluoro-3,5-dichloroaniline has been identified as a microbial degradation product of teflubenzuron, accounting for 10–12% of the transformed material . The 2,6-dichloro-3,5-difluoro isomer serves as an analytically distinct reference standard for environmental monitoring programs that must differentiate between closely related haloaniline residues arising from different benzoylphenylurea active ingredients and their degradation pathways .

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